3-[1-(2-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one
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Overview
Description
3-[1-(2-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one is a complex organic compound featuring a pyrazole ring fused with a pyridine ring The presence of fluorophenyl and trimethoxyphenyl groups adds to its structural complexity and potential bioactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl and trimethoxyphenyl groups. The final step involves the fusion of the pyrazole ring with the pyridine ring under controlled conditions, such as specific temperatures and the use of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing large-scale reactors. The process would also involve rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, such as halogens or alkyl groups.
Scientific Research Applications
3-[1-(2-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Medicine: It has potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[1-(2-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group and exhibit similar bioactivity.
Fluorophenyl derivatives: These compounds contain the fluorophenyl group and have comparable chemical properties.
Pyrazole derivatives: These compounds have the pyrazole ring and are used in various medicinal applications.
Uniqueness
What sets 3-[1-(2-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one apart is its unique combination of functional groups, which may confer distinct biological activities and chemical properties. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H26FN3O4 |
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Molecular Weight |
451.5 g/mol |
IUPAC Name |
3-[2-(2-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-5-yl]-4,6-dimethyl-1H-pyridin-2-one |
InChI |
InChI=1S/C25H26FN3O4/c1-14-10-15(2)27-25(30)23(14)18-13-20(29(28-18)19-9-7-6-8-17(19)26)16-11-21(31-3)24(33-5)22(12-16)32-4/h6-12,20H,13H2,1-5H3,(H,27,30) |
InChI Key |
YLLBFNJLUXYEKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C2=NN(C(C2)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4F)C |
Origin of Product |
United States |
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